molecular formula C17H27N3O4S B2623649 N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide CAS No. 897610-92-3

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide

Cat. No.: B2623649
CAS No.: 897610-92-3
M. Wt: 369.48
InChI Key: IOQBVUSKXCBZPZ-UHFFFAOYSA-N
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Description

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide is a compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmacological activities

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Mechanism of Action

The mechanism of action of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide stands out due to its dual role as both an acetylcholinesterase inhibitor and an alpha1-adrenergic receptor antagonist. This dual functionality makes it a promising candidate for the development of multifunctional therapeutic agents .

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-14(2)17(21)18-8-13-25(22,23)20-11-9-19(10-12-20)15-6-4-5-7-16(15)24-3/h4-7,14H,8-13H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQBVUSKXCBZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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